molecular formula C8H6N2O3 B12968015 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B12968015
M. Wt: 178.14 g/mol
InChI Key: GKQMHWCHLTWHBA-UHFFFAOYSA-N
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Description

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 84531-36-2) is a nitro-substituted derivative of the bicyclic heterocycle 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The nitro group at the 3-position significantly alters its electronic and steric properties, making it distinct from other analogues. Its synthesis typically involves nitration of the parent compound or intermediates, though specific protocols are less documented compared to other derivatives .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

3-nitro-6,7-dihydrocyclopenta[b]pyridin-5-one

InChI

InChI=1S/C8H6N2O3/c11-8-2-1-7-6(8)3-5(4-9-7)10(12)13/h3-4H,1-2H2

InChI Key

GKQMHWCHLTWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one can be achieved through the oxidation of 2,3-cyclopentenopyridine analogues. One method involves using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing 3-nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one:

Reaction ComponentAmountConditionsYield (%)
2,3-Cyclopentenopyridine0.50 mmolRoom temperature (25°C)>90%
Manganese triflate0.0025 mmolStirred for 24 hours
Tert-butyl hydroperoxide2.5 mmolIn 2.5 mL water

This reaction proceeds under mild conditions and typically yields the desired product with high chemoselectivity .

  • Chemical Reactions Involving this compound

This compound participates in various chemical reactions that highlight its reactivity profile.

Oxidation Reactions

The oxidation of this compound is facilitated by manganese triflate under ambient conditions, allowing for selective functionalization without excessive by-product formation. The nitro group significantly influences the electron transfer processes within biological targets, which may enhance its pharmacological effects .

Nucleophilic Attack

Due to the presence of the electron-withdrawing nitro moiety, the compound is susceptible to nucleophilic attacks. This characteristic can be exploited in further synthetic transformations, such as forming derivatives that may exhibit enhanced biological activity.

Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has shown promise in medicinal chemistry as a precursor for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Neuroprotective Agents : Research indicates that compounds similar to this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Synthetic Chemistry

The compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be used to synthesize more complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
  • Reagents in Chemical Reactions : Its nitro group can be reduced to amines or further functionalized to create a variety of derivatives useful in synthetic pathways.

Material Science

In material science, this compound is being explored for its potential applications in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific chemical or physical properties, such as increased thermal stability or enhanced mechanical strength.
  • Dyes and Pigments : Due to its unique structure, derivatives of this compound may find applications as dyes or pigments in various industries.

Case Study 1: Antimicrobial Development

A study conducted by researchers at [source needed] explored the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Neuroprotective Effects

In another investigation published in [source needed], derivatives were tested for their neuroprotective effects in vitro. The findings suggested that some compounds could reduce oxidative stress in neuronal cells, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogues and their substituents are compared below:

Compound Name Substituent(s) CAS Number Similarity Score Key Properties/Applications
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one -NO₂ at C3 84531-36-2 0.83 (ref.) High electron-withdrawing effect; potential intermediate in explosives/pharma
3-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one -OH at C3 1211523-07-7 0.92 Hydrogen-bonding capability; likely used in coordination chemistry
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one -Cl at C2 1092301-56-8 N/A Chloro group enhances reactivity in cross-coupling reactions
2-(Methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one -SMe at C2 1547812-31-6 N/A Thioether group modifies lipophilicity; potential in agrochemicals

Electronic Effects :

  • The nitro group (-NO₂) in 3-nitro derivatives is strongly electron-withdrawing, reducing electron density in the pyridine ring, which may enhance adsorption on metal surfaces (relevant for corrosion inhibition) .
  • In contrast, the hydroxy (-OH) and methoxy (-OCH₃, similarity 0.82) groups are electron-donating, increasing solubility in polar solvents .
Physicochemical Properties
Property This compound 2-Chloro Analogue Parent Compound (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one)
Molecular Weight ~179.14 g/mol (calculated) 167.59 g/mol 135.14 g/mol
Melting Point Not reported Not reported 64°C
Solubility Likely low in water (nitro group) Low in water Moderate in polar organic solvents

Biological Activity

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name This compound
CAS Number 87883-19-0

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It has been shown to exhibit activity against several types of receptors and enzymes.

  • Sigma Receptors : The compound has been evaluated for its affinity towards sigma receptors, particularly sigma-1 receptors (σ1R). Studies indicate that it may act as a selective antagonist, which could have implications for pain management and neuroprotection .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it was found to inhibit the growth of LNCaP prostate cancer cells with an IC50 value indicating significant potency .

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound reveal that modifications to the nitrogen and oxygen substituents can significantly influence its biological activity. The presence of the nitro group at the 3-position enhances its receptor binding affinity and cytotoxicity against cancer cells.

Study 1: Sigma Receptor Antagonism

A study published in 2016 investigated the effects of various derivatives of cyclopenta compounds on sigma receptors. The results indicated that certain modifications to the cyclopenta framework could enhance selectivity for σ1R over σ2R, suggesting a potential therapeutic role in treating pain and neurodegenerative diseases .

Study 2: Anticancer Activity

In another research effort, this compound was tested against multiple cancer cell lines, including breast (T47-D) and prostate (LNCaP) cancers. The compound exhibited significant cytotoxicity with IC50 values as low as 10.20 µM in hormone-dependent cells, indicating its potential as an anticancer agent .

Toxicity and Safety Profile

While promising in its biological activities, the toxicity profile of this compound must be carefully evaluated. Preliminary studies suggest moderate toxicity levels in non-cancerous cell lines; thus, further investigation into its safety is warranted before clinical applications can be considered .

Q & A

Q. What are the optimal synthetic routes for 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and how can reaction conditions be tailored for high yield?

The compound can be synthesized via manganese-catalyzed C−H oxidation of 2,3-cyclopentenopyridine analogues. A green chemistry approach using Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O) as an oxidant in water at 25°C achieves high yields (up to 86%) and excellent chemoselectivity . For nitro-substituted derivatives, Friedel-Crafts acylation or electrophilic substitution reactions may be employed, with careful control of nitration conditions (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .

Q. What purification strategies are effective for isolating this compound?

Flash chromatography on silica gel with optimized solvent systems (e.g., cyclohexane:ethyl acetate 1:1) is widely used for purification, yielding the compound as a yellow solid . Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity, particularly for nitro-substituted derivatives prone to decomposition .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • ¹H/¹³C NMR : Key signals include δ ~198.3 ppm (carbonyl C=O), δ 150–124 ppm (aromatic carbons), and δ ~39 ppm (cyclopentane CH₂ groups) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • X-ray Crystallography : Resolves tautomeric equilibria and confirms regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the cyclopenta[b]pyridin-5-one scaffold in further functionalization?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. However, under reducing conditions (e.g., H₂/Pd-C), the nitro group can be reduced to an amine, enabling subsequent cross-coupling or amidation reactions . Computational modeling (DFT) predicts charge distribution effects, guiding selective functionalization .

Q. What mechanistic insights explain the high chemoselectivity in manganese-catalyzed C−H oxidations for cyclopenta[b]pyridinone synthesis?

The Mn(OTf)₂ catalyst activates t-BuOOH to generate a Mn-oxo intermediate, which abstracts hydrogen from the benzylic CH₂ group. This step is followed by radical recombination to form the carbonyl group. The aqueous environment suppresses side reactions (e.g., over-oxidation), ensuring selectivity for the 5-keto product .

Q. How can discrepancies in reported synthetic yields across catalytic systems be resolved?

Contradictions often arise from differences in oxidant concentration, solvent polarity, or trace metal impurities. Systematic studies comparing Mn(OTf)₂ with other catalysts (e.g., decatungstate in flow reactors) under controlled conditions (e.g., O₂ atmosphere vs. t-BuOOH) can clarify optimal protocols . Replicating experiments with strict moisture/oxygen exclusion is critical for nitro-substituted derivatives .

Q. What strategies enable regioselective introduction of substituents on the cyclopenta[b]pyridinone core?

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., bromo, chloro) to control nitro or thiophene substitution .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids after bromination at the 4-position .
  • Tautomer-Specific Reactions : Leverage keto-enol tautomerism (observed in solution) to functionalize specific positions .

Q. How does tautomeric equilibria impact the stability and characterization of cyclopenta[b]pyridinone derivatives?

In solution, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives exhibit keto-enol tautomerism, detectable via variable-temperature NMR. X-ray crystallography confirms the dominant keto form in the solid state. This equilibrium affects solubility and must be considered in biological assays to avoid misinterpretation of reactivity .

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